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molecular formula C12H13NO4S B086214 5-Amino-6-ethoxynaphthalene-2-sulphonic acid CAS No. 118-28-5

5-Amino-6-ethoxynaphthalene-2-sulphonic acid

Cat. No. B086214
M. Wt: 267.3 g/mol
InChI Key: IZNPFDIKQHGNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04341719

Procedure details

6.42 kg (62% pure=4 kg of 100% pure) of 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, prepared according to Example 4, 0.98 kg of potassium carbonate and 0.75 kg of sodium carbonate are introduced into a 150 l autoclave. After flushing the autoclave with nitrogen, 22 kg (28 l) of ethanol are added to the mixture. The autoclave is closed and heated to 120° C., whilst stirring thoroughly. 7 kg (6.5 l) of 2 N potassium hydroxide solution and 2.75 kg (about 3 l) of ethyl chloride are now pumped into the autoclave in the course of 1 to 2 hours. The entire reaction mixture is stirred for a further 5 hours at 120° C. After cooling the reaction mixture to room temperature, the autoclave is let down and flushed twice with nitrogen. The contents of the autoclave are then introduced into a 250 ml V4A steel kettle. The autoclave is rinsed out with 5 kg of 80% pure ethanol and the rinsing solution is likewise introduced into the steel kettle. The mixture in the steel kettle is heated to the boiling point, about 20 kg of alcohol being distilled off. 13 kg of water are then allowed to run slowly into the boiling solution and the mixture is distilled until no further alcohol passes over. After adding 4.3 kg of 50% strength sodium hydroxide solution, the mixture is stirred at 100° C. for 4 hours. The mixture is then cooled to 20° C. and the product which has precipitated is filtered off and washed with 25 kg of sodium chloride solution. After drying, 3.6 kg of 1-amino-2-ethoxy-naphthalene-6-sulphonic acid (content: 84.2% pure, corresponding to 3.03 kg of 100% pure=80% of theory, relative to 1-acetamino-2-hydroxy-naphthalene-6-sulphonic acid, or 61.6% of theory, relative to 2-hydroxy-naphthalene-6-sulphonic acid) are obtained.
Quantity
6.42 kg
Type
reactant
Reaction Step One
Quantity
0.98 kg
Type
reactant
Reaction Step Two
Quantity
0.75 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:17])=[O:16])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1O)C(C)=O.[C:20](=[O:23])([O-])[O-].[K+].[K+].[C:26](=O)([O-])[O-].[Na+].[Na+]>>[NH2:1][C:5]1[C:14]2[C:9](=[CH:10][C:11]([S:15]([OH:18])(=[O:16])=[O:17])=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[O:23][CH2:20][CH3:26] |f:1.2.3,4.5.6|

Inputs

Step One
Name
Quantity
6.42 kg
Type
reactant
Smiles
N(C(=O)C)C1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)O
Step Two
Name
Quantity
0.98 kg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0.75 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
whilst stirring thoroughly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a 150 l autoclave
CUSTOM
Type
CUSTOM
Details
After flushing the autoclave with nitrogen, 22 kg (28 l) of ethanol
ADDITION
Type
ADDITION
Details
are added to the mixture
CUSTOM
Type
CUSTOM
Details
The autoclave is closed
CUSTOM
Type
CUSTOM
Details
are now pumped into the autoclave in the course of 1 to 2 hours
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
The entire reaction mixture
STIRRING
Type
STIRRING
Details
is stirred for a further 5 hours at 120° C
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to room temperature
CUSTOM
Type
CUSTOM
Details
flushed twice with nitrogen
ADDITION
Type
ADDITION
Details
The contents of the autoclave are then introduced into a 250 ml V4A steel kettle
WASH
Type
WASH
Details
The autoclave is rinsed out with 5 kg of 80% pure ethanol
ADDITION
Type
ADDITION
Details
the rinsing solution is likewise introduced into the steel kettle
TEMPERATURE
Type
TEMPERATURE
Details
The mixture in the steel kettle is heated to the boiling point, about 20 kg of alcohol being
DISTILLATION
Type
DISTILLATION
Details
distilled off
DISTILLATION
Type
DISTILLATION
Details
the mixture is distilled until no further alcohol
ADDITION
Type
ADDITION
Details
After adding 4.3 kg of 50% strength sodium hydroxide solution
STIRRING
Type
STIRRING
Details
the mixture is stirred at 100° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then cooled to 20° C.
CUSTOM
Type
CUSTOM
Details
the product which has precipitated
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 25 kg of sodium chloride solution
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC2=CC(=CC=C12)S(=O)(=O)O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 kg
YIELD: CALCULATEDPERCENTYIELD 190.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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